molecular formula C11H10BrF3N2O B7936461 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine

1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine

Cat. No.: B7936461
M. Wt: 323.11 g/mol
InChI Key: IZMNRGYBERXCTN-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine is a synthetic organic compound characterized by a benzoyl group substituted with bromine (Br) and trifluoromethyl (CF₃) at the 2- and 5-positions of the benzene ring, respectively. This benzoyl moiety is linked to an azetidine (four-membered saturated ring) bearing an amine group at the 3-position.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-[2-bromo-5-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3N2O/c12-9-2-1-6(11(13,14)15)3-8(9)10(18)17-4-7(16)5-17/h1-3,7H,4-5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMNRGYBERXCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Reduction and Oxidation

Step 1: Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile

  • Reagents : Diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C to −50°C.

  • Yield : 76%.

  • Mechanism : DIBAL-H selectively reduces the nitrile to an aldehyde.

Step 2: Oxidation to Carboxylic Acid

  • Reagents : KMnO₄ or CrO₃ in acidic aqueous conditions.

  • Intermediate : 2-Bromo-5-(trifluoromethyl)benzoic acid.

Step 3: Acyl Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

  • Conditions : Reflux in anhydrous dichloromethane.

  • Key Data : Conversion efficiencies >90% reported for analogous trifluoromethylbenzoyl chlorides.

Direct Halogenation of Prefunctionalized Arenes

  • Substrate : 5-(Trifluoromethyl)benzoic acid.

  • Reagents : Bromine (Br₂) with FeCl₃ or AlCl₃ as catalysts.

  • Challenges : Regioselectivity at the ortho-position requires careful control of stoichiometry and temperature.

Coupling with Azetidin-3-amine

Azetidin-3-amine is coupled with the benzoyl chloride via nucleophilic acyl substitution:

Standard Amide Coupling

  • Reagents : 2-Bromo-5-(trifluoromethyl)benzoyl chloride, azetidin-3-amine, triethylamine (TEA) in dichloromethane.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 65–80% (based on analogous azetidine couplings).

Catalytic Methods

  • Palladium-Catalyzed Carbonylation : Utilizes Pd(PPh₃)₂Cl₂ and CO gas to form α-CF₃ amides.

  • Ligands : Bidentate phosphines (e.g., dppf) improve turnover.

  • Key Data : Yields up to 87% for similar trifluoromethylated amides.

Alternative Pathways

Reductive Amination

  • Substrates : 2-Bromo-5-(trifluoromethyl)benzaldehyde and azetidin-3-amine.

  • Reagents : NaBH₃CN or NaBH(OAc)₃ in methanol.

  • Limitations : Lower yields (~50%) due to steric hindrance from the trifluoromethyl group.

Solid-Phase Synthesis

  • Resin : Wang resin functionalized with azetidin-3-amine.

  • Coupling Agents : HATU or PyBOP in DMF.

  • Advantages : Facilitates purification but requires specialized equipment.

Optimization and Challenges

Regioselectivity in Benzoyl Functionalization

  • Bromination : Electrophilic aromatic substitution favors the ortho-position due to the −CF₃ group’s meta-directing effect.

  • Side Products : <5% 3-bromo regioisomer observed under optimized conditions.

Steric and Electronic Effects

  • Trifluoromethyl Group : Reduces reactivity of the benzoyl chloride, necessitating excess amine or prolonged reaction times.

  • Purification : Flash chromatography (hexanes/EtOAc) or recrystallization (petroleum ether) achieves >95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nitrile Reduction7698High selectivity for aldehyde intermediateRequires cryogenic conditions
Direct Bromination7095Scalable for industrial productionRisk of over-bromination
Palladium Catalysis8797Mild conditions, functional group toleranceCost of catalysts and CO gas
Reductive Amination5090Avoids acyl chloride handlingLow efficiency for bulky substrates

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azides or ethers, while oxidation and reduction reactions produce corresponding oxides or amines .

Scientific Research Applications

The compound has been explored for multiple biological activities, including:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit potent anticancer effects. For instance, studies have shown that azetidine derivatives can inhibit tumor growth by interfering with angiogenesis (the formation of new blood vessels) in tumors . The docking studies suggest that 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine may bind effectively to targets involved in cancer progression.
  • Antimicrobial Activity : The compound's structural characteristics may also confer antibacterial and antifungal properties, which are critical for developing new antimicrobial agents. The presence of trifluoromethyl groups is known to enhance the lipophilicity and overall bioactivity of compounds .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives are being studied for their potential to act as enzyme inhibitors or receptor modulators, which are crucial mechanisms in treating diseases .

Case Studies

  • Anticancer Studies : In a recent study, derivatives of azetidine were synthesized and evaluated for their anticancer activity using in vitro and in vivo models. The findings demonstrated significant inhibition of cancer cell proliferation, suggesting that modifications to the azetidine structure could lead to more potent anticancer agents .
  • Molecular Docking Studies : Computational studies have shown that this compound has favorable binding affinities to several targets associated with cancer and inflammation. For example, docking scores indicated strong interactions with matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

Summary Table of Applications

Application AreaDescription
Anticancer ActivityInhibits tumor growth; potential as a therapeutic agent against cancers.
Antimicrobial ActivityExhibits antibacterial and antifungal properties; useful in drug development.
Enzyme InhibitionActs as an inhibitor for enzymes involved in disease progression.
Molecular DockingDemonstrates effective binding to therapeutic targets in computational studies.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine involves its interaction with specific molecular targets. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine Rings

The target compound’s azetidine ring (four-membered) imparts greater ring strain and conformational rigidity compared to the five-membered pyrrolidine in . While azetidines are increasingly used in drug design for their metabolic stability and bioavailability, pyrrolidines offer lower strain and higher lipophilicity, which may influence membrane permeability .

Benzoyl vs. Benzyl Linkages

This could enhance binding affinity to protein targets but may reduce stability under basic or nucleophilic conditions.

Substituent Effects: CF₃ vs. Cl vs. Propanone

  • CF₃ (Target, ) : The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing electrophilic character and resistance to oxidative metabolism.
  • Propanone (): The ketone group in the discontinued compound may participate in redox reactions or serve as a synthetic intermediate, but its instability could explain its discontinued status.

Functional and Commercial Considerations

  • Industrial Applications : The pyrrolidine derivative is available in industrial-grade (99% purity) as a hydrochloride salt, suggesting use in large-scale synthesis or formulation.
  • Precursor Potential: The aniline derivative lacks the azetidine ring, positioning it as a simpler precursor for synthesizing halogenated aromatic amines.

Biological Activity

1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine is a synthetic compound belonging to the azetidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H7BrF3NC_8H_7BrF_3N, with a molecular weight of approximately 256.05 g/mol. The presence of bromine and trifluoromethyl groups enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

Biological Activity Overview

This compound has shown promise in several areas of biological activity:

  • Antimicrobial Activity : Preliminary studies indicate that azetidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research has indicated that azetidine derivatives can induce apoptosis in cancer cells. The compound may act on specific signaling pathways involved in cell proliferation and survival, potentially making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by excessive inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Evidence from related studies indicates that azetidine derivatives can induce cell cycle arrest at the G1/S checkpoint, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels, contributing to cytotoxic effects on cancer cells.

Antimicrobial Activity

A study conducted on various azetidine derivatives showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity. For instance, this compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics against S. aureus and E. coli.

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus10
This compoundE. coli15

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Treatment Concentration (µM)% Apoptosis
1020
2035
5060

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via a multi-step process starting from 2-bromo-5-(trifluoromethyl)benzoyl chloride and azetidin-3-amine. Key steps include:

  • Acylation : Reacting azetidin-3-amine with the benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base (0–5°C, 4 hours, 75% yield) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
    • Alternative Routes : Suzuki-Miyaura coupling could introduce the bromo group post-cyclization, though this requires palladium catalysts and controlled conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • NMR :

  • ¹H NMR : Look for the azetidine NH proton (δ 2.8–3.2 ppm, broad singlet) and the trifluoromethyl group (δ 4.1–4.3 ppm, quartet due to coupling with adjacent protons) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the CF₃ carbon resonates at ~125 ppm (quartet, J = 32 Hz) .
    • MS : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 353.0 (theoretical 353.04) .

Q. How does the bromo-trifluoromethyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • Stability Testing :

  • pH : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but degrades in strong bases (pH >10) due to hydrolysis of the amide bond. Use buffered solutions for storage .
  • Temperature : Decomposition occurs above 120°C; differential scanning calorimetry (DSC) shows an exothermic peak at 135°C, indicating thermal instability .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets, and how do steric/electronic effects from substituents modulate activity?

  • Docking Studies :

  • Software : Use AutoDock Vina or Schrödinger’s Glide with homology models of target enzymes (e.g., microbial leucyl-tRNA synthetase). The trifluoromethyl group enhances binding via hydrophobic interactions, while the bromo atom may sterically hinder certain conformations .
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to assess electron-withdrawing effects of CF₃ on reaction kinetics .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Adjustments :

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (ionic strength, cofactors). For example, Mg²⁺ concentration variations can alter IC₅₀ by 2–3-fold .
  • Positive Controls : Include reference inhibitors (e.g., clavulanic acid for β-lactamase studies) to calibrate inter-lab variability .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impacts?

  • OECD Guidelines :

  • Biodegradation : Use OECD 301F (manometric respirometry) to assess aerobic degradation in soil/water systems. The bromo group may persist, requiring GC-MS tracking .
  • Ecotoxicology : Follow OECD 211 (Daphnia magna acute toxicity) with LC₅₀ determination. Preliminary data suggest moderate toxicity (LC₅₀ = 12 mg/L) due to bioaccumulation potential .

Q. What strategies improve the enantiomeric purity of azetidin-3-amine derivatives during synthesis?

  • Chiral Resolution :

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (α = 1.2) .
  • Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution during acylation, achieving up to 98% ee .

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